molecular formula C9H11BO2 B3056177 2-(4-Methylphenyl)-1,3,2-dioxaborolane CAS No. 69519-10-4

2-(4-Methylphenyl)-1,3,2-dioxaborolane

Cat. No.: B3056177
CAS No.: 69519-10-4
M. Wt: 162 g/mol
InChI Key: UVLJUTVFEBQQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to two oxygen atoms and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylphenylboronic acid with a diol, such as ethylene glycol, under dehydrating conditions. The reaction is often catalyzed by an acid or a base to facilitate the formation of the boronate ester. The general reaction scheme is as follows:

4-Methylphenylboronic acid+DiolThis compound+Water\text{4-Methylphenylboronic acid} + \text{Diol} \rightarrow \text{this compound} + \text{Water} 4-Methylphenylboronic acid+Diol→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Reduction: Lithium aluminum hydride or other reducing agents are commonly employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl group.

Scientific Research Applications

2-(4-Methylphenyl)-1,3,2-dioxaborolane has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials.

    Biology and Medicine:

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-Methylphenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which can modulate the activity of enzymes or other proteins. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar structure but lacks the dioxaborolane ring.

    4-Methylphenylboronic Acid: Similar structure but lacks the dioxaborolane ring.

    2-Phenyl-1,3,2-dioxaborolane: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

2-(4-Methylphenyl)-1,3,2-dioxaborolane is unique due to the presence of both the dioxaborolane ring and the 4-methylphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-methylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLJUTVFEBQQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344269
Record name 2-(4-Methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69519-10-4
Record name 2-(4-Methylphenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-Methylphenyl)-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(4-Methylphenyl)-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(4-Methylphenyl)-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(4-Methylphenyl)-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(4-Methylphenyl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.